VH032-cyclopropane-F

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

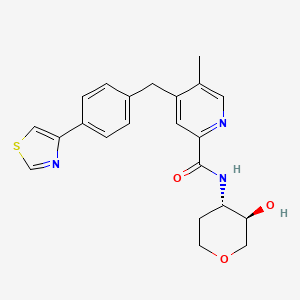

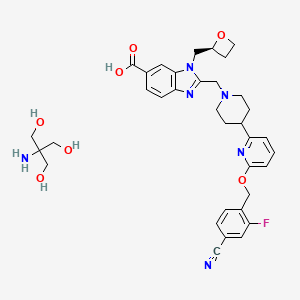

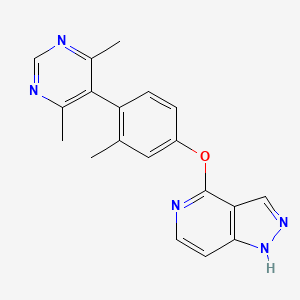

VH032-cyclopropane-F: is a functionalized von-Hippel-Lindau ligand with a terminal hydroxyl group. It is a basic building block for the development of a protein degrader library. This compound is used in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to degrade specific proteins by utilizing the ubiquitin-proteasome system .

Análisis Bioquímico

Biochemical Properties

VH032-cyclopropane-F plays a crucial role in biochemical reactions as a VHL ligand. It interacts with various enzymes, proteins, and other biomolecules. Specifically, it is used to create proteolysis targeting chimeras (PROTACs) by linking to target protein ligands. This interaction facilitates the ubiquitination and subsequent degradation of target proteins such as SMARCA2 and SMARCA4 .

Cellular Effects

This compound influences various cellular processes by promoting the degradation of specific proteins. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to increase FAK expression levels in A427 cells . This modulation of protein levels can lead to significant changes in cellular functions and behaviors.

Molecular Mechanism

The molecular mechanism of this compound involves its role as a VHL ligand. It binds to the VHL E3 ligase, which then recruits the target protein for ubiquitination. This process leads to the proteasomal degradation of the target protein. This compound can be connected to the ligand for proteins such as SMARCA BD ligand by a linker to form PROTACs, which are partial degraders of SMARCA2 and SMARCA4 .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors in its long-term effects on cellular function. This compound is a stable compound that allows for consistent results in in vitro and in vivo studies . The long-term effects on cellular function need to be studied further to understand its full potential.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At higher doses, there may be toxic or adverse effects, while lower doses may not achieve the desired level of protein degradation. It is essential to determine the optimal dosage to balance efficacy and safety .

Metabolic Pathways

This compound is involved in metabolic pathways related to protein degradation. It interacts with enzymes and cofactors that facilitate the ubiquitination and degradation of target proteins. This interaction affects metabolic flux and metabolite levels, contributing to its overall biochemical impact .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. Its localization and accumulation are influenced by these interactions, which are crucial for its effectiveness as a protein degrader .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. It is directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its role in promoting the degradation of target proteins .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of VH032-cyclopropane-F involves the functionalization of the von-Hippel-Lindau ligand. The process typically includes the following steps:

Purification: The product is purified using standard chromatographic techniques to achieve a high purity level (≥95%).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems is common to enhance efficiency and reproducibility .

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: VH032-cyclopropane-F can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or other oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorocyclopropane moiety can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, acetic acid.

Reduction: Sodium borohydride, ethanol.

Substitution: Nucleophiles like amines or thiols, solvents like dichloromethane.

Major Products Formed:

Oxidation: Formation of hydroxylated derivatives.

Reduction: Formation of reduced analogs.

Substitution: Formation of substituted derivatives with various functional groups.

Aplicaciones Científicas De Investigación

VH032-cyclopropane-F is widely used in scientific research, particularly in the field of targeted protein degradation. Its applications include:

Mecanismo De Acción

VH032-cyclopropane-F functions by binding to the von-Hippel-Lindau protein, a component of the E3 ubiquitin ligase complex. This binding facilitates the recruitment of target proteins to the ubiquitin-proteasome system, leading to their ubiquitination and subsequent degradation. The molecular targets and pathways involved include the von-Hippel-Lindau protein and the ubiquitin-proteasome system .

Comparación Con Compuestos Similares

VH032: A closely related von-Hippel-Lindau ligand used in the synthesis of PROTACs.

Lenalidomide: An immunomodulatory drug that acts as a ligand for the ubiquitin E3 ligase cereblon.

Thalidomide: Another immunomodulatory drug that inhibits cereblon, part of the cullin-4 E3 ubiquitin ligase complex.

Uniqueness of VH032-cyclopropane-F: this compound is unique due to its fluorocyclopropane moiety, which enhances its binding affinity and specificity for the von-Hippel-Lindau protein. This modification allows for the development of more effective and selective PROTACs compared to other similar compounds .

Propiedades

IUPAC Name |

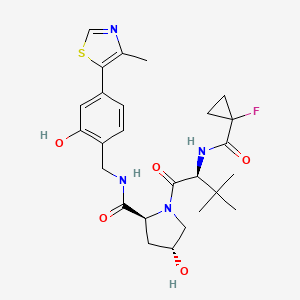

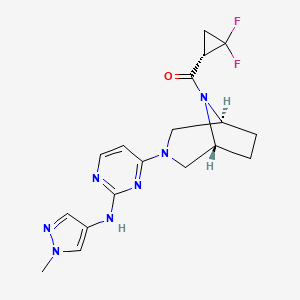

(2S,4R)-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[2-hydroxy-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H33FN4O5S/c1-14-20(37-13-29-14)15-5-6-16(19(33)9-15)11-28-22(34)18-10-17(32)12-31(18)23(35)21(25(2,3)4)30-24(36)26(27)7-8-26/h5-6,9,13,17-18,21,32-33H,7-8,10-12H2,1-4H3,(H,28,34)(H,30,36)/t17-,18+,21-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKBLHQUBMCCFKE-LVCYWYKZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C4(CC4)F)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)C4(CC4)F)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33FN4O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

532.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

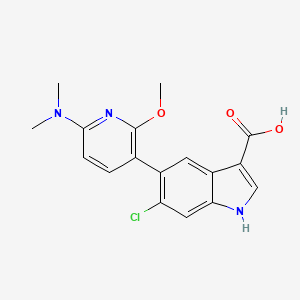

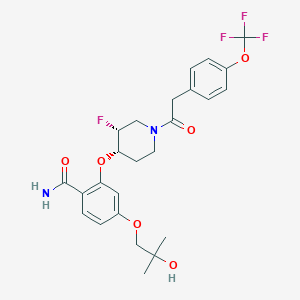

![3-cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide](/img/structure/B610007.png)

![3-[(3R)-3-methyl-2-oxopiperidin-3-yl]-6-(5-methylquinolin-3-yl)-1H-pyridin-2-one](/img/structure/B610008.png)